molecular formula C16H21NO5 B1360768 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-nitrobutyrophenone CAS No. 898786-30-6

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-nitrobutyrophenone

Cat. No.: B1360768
CAS No.: 898786-30-6
M. Wt: 307.34 g/mol
InChI Key: IWRQPFNOROSSTR-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-nitrobutyrophenone is an organic compound that features a unique combination of functional groups, including a dioxane ring and a nitrobutyrophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-nitrobutyrophenone typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized by reacting acetone with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form 2,2-dimethyl-1,3-dioxane.

    Coupling Reaction: The final step involves coupling the dioxane ring with the nitrobutyrophenone moiety. This can be achieved through a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-nitrobutyrophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-nitrobutyrophenone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-nitrobutyrophenone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dioxane ring may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(5,5-Dimethyl-1,3-dioxan-2-YL)benzaldehyde: Similar structure but lacks the nitrobutyrophenone moiety.

    Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: Contains a benzoate ester instead of the nitrobutyrophenone group.

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-nitrobutyrophenone is unique due to the presence of both the dioxane ring and the nitrobutyrophenone moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2)10-21-15(22-11-16)5-3-4-14(18)12-6-8-13(9-7-12)17(19)20/h6-9,15H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRQPFNOROSSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645937
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-30-6
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-nitrophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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